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molecular formula C13H8N4O4 B8639359 3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61651-01-2

3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B8639359
M. Wt: 284.23 g/mol
InChI Key: NEQIMUMCLKZWRK-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

Add 9.4 g of phosphorus oxychloride dropwise to 16.4 g of anhydrous dimethylformamide at from 10° to 20° C and then stir the obtained reaction mixture for 30 minutes at room temperature before adding thereto (from 35° to 40° C) 5.0 g of 5-nitro-2-acetylfuran-(2-pyridyl)hydrazone. Stir the thus-prepared admixture for 28 hours under nitrogen at this temperature and then pour it and a solution comprising 4-pyrazolylmethylenedimethylammonium salt onto 250 g of ice and water. Heat the resulting reaction mixture for 2 hours at from 30° to 40° C, draw off the formed precipitate and wash the precipitate with water to obtain a 45% yield of 3-(5-nitro-2-furyl)-1-(2-pyridyl)pyrazole-4-carboxaldehyde [m.p. 191° to 191.5° C (from toluene)].
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
5-nitro-2-acetylfuran-(2-pyridyl)hydrazone
Quantity
5 g
Type
reactant
Reaction Step Two
Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH:17][N:18]=[C:19]([C:21]1[O:22][C:23]([N+:26]([O-:28])=[O:27])=[CH:24][CH:25]=1)[CH3:20].N1C=C(C=[N+](C)C)[CH:31]=N1>O>[N+:26]([C:23]1[O:22][C:21]([C:19]2[C:20]([CH:8]=[O:9])=[CH:31][N:17]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][N:11]=3)[N:18]=2)=[CH:25][CH:24]=1)([O-:28])=[O:27]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
16.4 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
5-nitro-2-acetylfuran-(2-pyridyl)hydrazone
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)NN=C(C)C=1OC(=CC1)[N+](=O)[O-]
Step Three
Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC(=C1)C=[N+](C)C
Step Four
Name
ice
Quantity
250 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture for 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
before adding
STIRRING
Type
STIRRING
Details
Stir the thus-prepared admixture for 28 hours under nitrogen at this temperature
Duration
28 h
ADDITION
Type
ADDITION
Details
pour it
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture for 2 hours at from 30° to 40° C
Duration
2 h
WASH
Type
WASH
Details
wash the precipitate with water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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